molecular formula C11H20O B2500634 3,4,7-Trimethyl-2E,6-octadien-1-ol CAS No. 127116-08-9

3,4,7-Trimethyl-2E,6-octadien-1-ol

Cat. No.: B2500634
CAS No.: 127116-08-9
M. Wt: 168.28
InChI Key: ZPIKDJYPRJOHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7-Trimethyl-2E,6-octadien-1-ol is a monoterpenoid compound with the molecular formula C11H20O . It is a type of fatty alcohol and belongs to the class of fatty acyls . This compound is known for its distinct structure, which includes three methyl groups and a double bond in the E-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-2E,6-octadien-1-ol typically involves the use of starting materials such as isoprene units. One common method is the acid-catalyzed hydration of myrcene, which yields the desired alcohol . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the addition of water to the double bond.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of myrcene. This process involves the use of metal catalysts such as palladium or platinum, which help in the selective reduction of the double bonds to form the alcohol . The reaction is typically conducted under high pressure and temperature to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-2E,6-octadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

    Oxidation: Aldehydes, Ketones

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Comparison with Similar Compounds

Similar Compounds

    Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol

    Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol

    Farnesol: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-

Uniqueness

3,4,7-Trimethyl-2E,6-octadien-1-ol is unique due to its specific arrangement of methyl groups and the E-configuration of its double bond. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIKDJYPRJOHLN-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C)C(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC=C(C)C)/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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